molecular formula C18H19N3O2 B5300768 N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide

N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5300768
M. Wt: 309.4 g/mol
InChI Key: FEYNSPULFDGQRN-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Attachment of Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like indazole-3-carboxylic acid and indazole-5-carboxamide.

    Phenoxyacetamide Derivatives: Compounds like 2-phenoxyacetamide and 2-(4-chlorophenoxy)acetamide.

Uniqueness

N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of the indazole core and phenoxyacetamide moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12(2)15-5-3-4-6-17(15)23-11-18(22)20-14-7-8-16-13(9-14)10-19-21-16/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYNSPULFDGQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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